molecular formula C4H4ClN3S B1274747 5-Amino-6-chloropyrimidine-4-thiol CAS No. 54851-35-3

5-Amino-6-chloropyrimidine-4-thiol

Cat. No. B1274747
CAS RN: 54851-35-3
M. Wt: 161.61 g/mol
InChI Key: VEHPZWYCFFRGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-6-chloropyrimidine-4-thiol is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in biology and medicine, as they are present in DNA and RNA as basic building blocks. The amino and thiol groups on the pyrimidine ring can act as sites for further chemical reactions, making this compound a versatile intermediate for the synthesis of various pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ultrasound-mediated one-pot synthesis has been reported for the creation of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to 5-Amino-6-chloropyrimidine-4-thiol . This method is environmentally friendly and convenient, providing a rapid approach to synthesizing a range of derivatives with potential anticancer activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various tautomeric forms. For example, different tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidine have been crystallized, showing evidence for o-quinonoid and p-quinonoid bond fixation . The molecular recognition processes involving hydrogen bonding are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions . These reactions are important for the functionalization of the pyrimidine core and can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and thiol groups can enhance the solubility and reactivity of these compounds. The crystal structures of pyrimidine derivatives can exhibit hydrogen bonding, π-π stacking interactions, and even halogen bonding, which can affect their melting points, solubility, and stability .

Scientific Research Applications

Applications in Synthetic Chemistry

5-Amino-6-chloropyrimidine-4-thiol has been utilized in synthetic chemistry, primarily as an intermediate in the synthesis of various heterocyclic compounds. Čikotienė et al. (2007) explored the reactions of pyrimidine derivatives, showcasing the potential of these compounds in forming complex structures through regio- and stereoselective addition reactions (Čikotienė et al., 2007). Furthermore, the work by Harnden and Hurst (1990) indicates the role of pyrimidine derivatives, including 5-amino-6-chloropyrimidine-4-thiol, in preparing substituted pyrimidinethiols and thiazolo[5,4-d]pyrimidines, which are valuable in pharmaceutical and material sciences (Harnden & Hurst, 1990).

Role in Analytical Chemistry

In analytical chemistry, pyrimidine derivatives, including 5-amino-6-chloropyrimidine-4-thiol, have been reported as excellent reagents. Gaikwad et al. (2005) described the use of such compounds in the spectrophotometric determination of metal ions, highlighting their significance in developing analytical methods for metal ion detection (Gaikwad, Mahamuni, & Anuse, 2005).

Contributions to Drug Development and Molecular Biology

In the field of drug development and molecular biology, the importance of 5-amino-6-chloropyrimidine-4-thiol is evident. For instance, its derivatives have been investigated for their antibacterial properties. The study by Gangjee et al. (1996) delves into the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, indicating their therapeutic potential (Gangjee et al., 1996). Additionally, the creation of oligonucleotide-peptide hybrids, which can serve as antisense inhibitors of gene expression, showcases the compound's significance in molecular biology. The work by Ede, Tregear, and Haralambidis (1994) emphasizes this aspect, detailing the preparation of thiol-derivatized oligonucleotides (Ede, Tregear, & Haralambidis, 1994).

properties

IUPAC Name

5-amino-6-chloro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPZWYCFFRGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390992
Record name 5-Amino-6-chloropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloropyrimidine-4-thiol

CAS RN

54851-35-3
Record name 54851-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.